An In-Depth Technical Guide to 2-Chloro-6-hydroxyphenylboronic acid pinacol ester: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling
An In-Depth Technical Guide to 2-Chloro-6-hydroxyphenylboronic acid pinacol ester: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, a versatile building block in modern organic synthesis. Drawing upon established principles and field-proven methodologies, this document will detail its synthesis, characterization, and application, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. While specific peer-reviewed data for this exact molecule is not extensively available in public literature, this guide synthesizes robust, analogous procedures and predictive analyses to empower researchers in their experimental design and execution.
Introduction: The Strategic Value of Substituted Arylboronic Esters
Arylboronic acids and their pinacol esters are foundational reagents in contemporary organic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. The pinacol ester of 2-Chloro-6-hydroxyphenylboronic acid is a particularly valuable synthon for several reasons:
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Orthogonal Functionality: The presence of a chloro, a hydroxyl, and a boronic ester group on the same aromatic ring offers multiple, distinct points for sequential chemical modifications. This "orthogonality" is highly desirable in the synthesis of complex molecules, allowing for selective reactions at each site.
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Steric and Electronic Tuning: The substituents at the ortho positions to the boronic ester influence the steric and electronic properties of the molecule, which can be leveraged to control reactivity and selectivity in cross-coupling reactions.
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Stability and Handling: The pinacol ester provides significantly enhanced stability compared to the free boronic acid, making it more robust to handle, purify, and store.[1] This stability is crucial for consistent and reproducible results in multi-step syntheses.
This guide will provide a plausible and well-supported pathway to the synthesis of this reagent, a thorough discussion of its expected analytical characteristics, and a detailed protocol for its application in the Nobel Prize-winning Suzuki-Miyaura reaction.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester is presented in the table below. This data is compiled from authoritative chemical databases.[2]
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | PubChem[2] |
| CAS Number | 1451391-17-5 | PubChem[2][3] |
| Molecular Formula | C₁₂H₁₆BClO₃ | PubChem[2] |
| Molecular Weight | 254.52 g/mol | PubChem[2] |
| Appearance | Expected to be a white to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Chloroform) | N/A |
Synthesis of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Proposed Synthetic Pathway
The synthesis would logically proceed from 2-bromo-6-chlorophenol via a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂).
Caption: Proposed synthesis of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous transformations and represents a reliable starting point for the synthesis.
Materials:
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2-Bromo-6-chlorophenol
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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Anhydrous 1,4-dioxane
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-chlorophenol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.03 equiv) and anhydrous 1,4-dioxane.
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Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices:
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Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions, known for its efficiency with a wide range of substrates.
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Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing significant side reactions.
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Solvent: Anhydrous dioxane is a high-boiling point aprotic solvent that is excellent for solubilizing the reactants and maintaining the stability of the catalytic species.
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
Analytical Characterization (Predictive Analysis)
As experimental spectra for 2-Chloro-6-hydroxyphenylboronic acid pinacol ester are not publicly available, this section provides a predictive analysis based on the known spectral data of structurally similar compounds. This serves as a guide for researchers to interpret their own analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the aromatic ring will appear as multiplets in this region. The proton between the chloro and hydroxyl groups is expected to be the most deshielded.
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Hydroxyl Proton (δ 5.0-6.0 ppm): A broad singlet corresponding to the phenolic hydroxyl group. The chemical shift of this proton can vary depending on concentration and solvent.
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Pinacol Protons (δ 1.3-1.4 ppm): A sharp singlet integrating to 12 protons, characteristic of the four equivalent methyl groups of the pinacol ester.
¹³C NMR (101 MHz, CDCl₃):
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Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the boron atom will be broadened due to quadrupolar relaxation.
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Pinacol Carbons (δ ~84 ppm and ~25 ppm): Two signals corresponding to the quaternary carbons and the methyl carbons of the pinacol group, respectively.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 253.08. In positive ion mode, adducts such as [M+Na]⁺ at m/z 277.07 could be observed.
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Isotope Pattern: The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1, which is a key diagnostic feature.
Application in Suzuki-Miyaura Cross-Coupling
2-Chloro-6-hydroxyphenylboronic acid pinacol ester is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The reaction involves the palladium-catalyzed coupling of the boronic ester with an aryl or vinyl halide (or triflate).
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Representative)
This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester with an aryl bromide.
Materials:
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2-Chloro-6-hydroxyphenylboronic acid pinacol ester
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Aryl bromide (e.g., 4-bromoanisole)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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Potassium carbonate (K₂CO₃)
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Toluene
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Deionized water
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Argon or Nitrogen gas
Procedure:
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Reaction Setup: In a Schlenk flask, combine 2-Chloro-6-hydroxyphenylboronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
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Catalyst and Solvents: Add Pd(PPh₃)₄ (0.05 equiv) followed by a mixture of toluene and water (e.g., 4:1 v/v).
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Reaction: Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.
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Work-up: Cool the reaction to room temperature and separate the aqueous and organic layers.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
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Catalyst: Pd(PPh₃)₄ is a widely used, commercially available catalyst that is effective for a broad range of Suzuki-Miyaura couplings.[4]
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Base: An aqueous solution of a base like potassium carbonate is essential for the transmetalation step of the catalytic cycle.[4][5]
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Solvent System: A biphasic solvent system, such as toluene/water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.[6][7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-hydroxyphenylboronic acid pinacol ester.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Chloro-6-hydroxyphenylboronic acid pinacol ester is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling. While specific experimental data for this compound is not extensively documented in public sources, this guide provides a robust framework based on established chemical principles and analogous procedures. By understanding the proposed synthesis, predicted analytical characteristics, and a representative cross-coupling protocol, researchers are well-equipped to effectively utilize this reagent in their synthetic endeavors.
References
- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-hydroxyphenylboronic acid pinacol ester | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rndmate.com [rndmate.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
